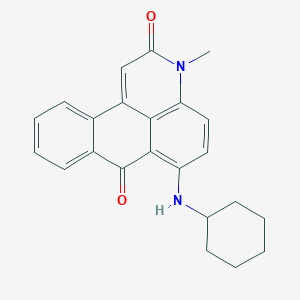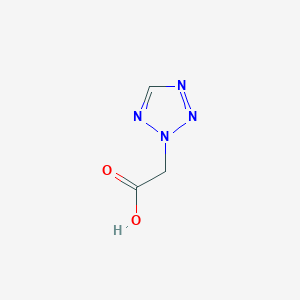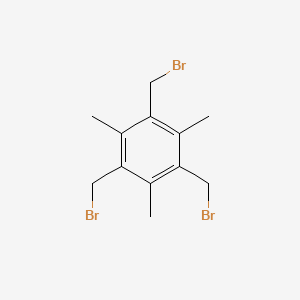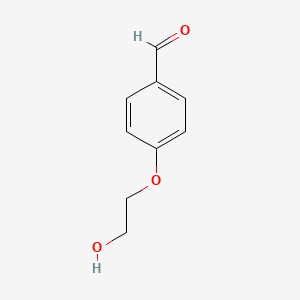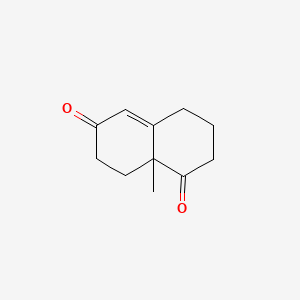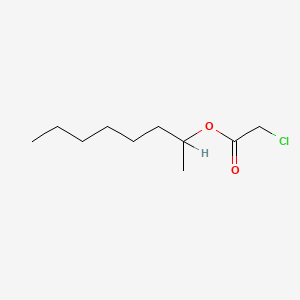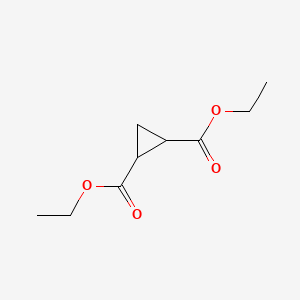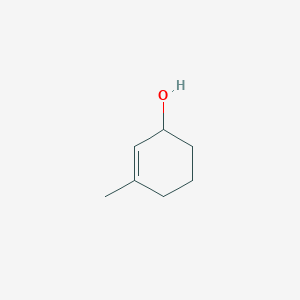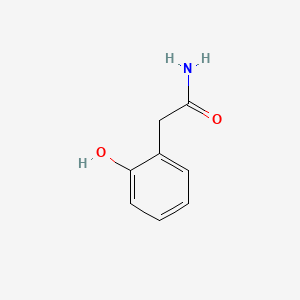
2-Trifluoromethyl-2-propanol
Overview
Description
2-Trifluoromethyl-2-propanol is a fluorinated aliphatic alcohol with the molecular formula C4H7F3O and a molecular weight of 128.09 g/mol . It is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
This compound is a fluorinated aliphatic alcohol
Mode of Action
As a fluorinated aliphatic alcohol , it may interact with its targets in a manner similar to other alcohols, potentially affecting membrane fluidity or acting as a solvent.
Biochemical Pathways
The specific biochemical pathways affected by 2-Trifluoromethyl-2-propanol are not well-established. Given its structure, it could potentially participate in reactions involving alcohols or fluorinated compounds. For instance, it has been used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through nitration in nitric acid/trifluoroacetic anhydride .
Result of Action
As a fluorinated aliphatic alcohol , it may have effects similar to other alcohols, such as altering membrane fluidity or acting as a solvent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its boiling point is 83°C , so it would be volatile at high temperatures. It is also classified as a flammable liquid , so it should be handled with care to prevent ignition. The compound’s action could also be influenced by the pH, presence of other substances, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Trifluoromethyl-2-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a solvent in the preparation of [18F]fluorothymidine, a radiolabeled compound used in positron emission tomography (PET) imaging . Additionally, this compound can participate in nitration reactions to form 2-(trifluoromethyl)-2-propyl nitrate . These interactions highlight the compound’s versatility and importance in biochemical applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a solvent for radiolabeled compounds like [18F]fluorothymidine suggests its potential impact on cellular imaging and diagnostic techniques . Furthermore, its interactions with various biomolecules can lead to changes in cellular function, highlighting its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s fluorinated structure allows it to form stable interactions with enzymes and proteins, potentially leading to changes in gene expression and cellular function . These molecular mechanisms underscore the compound’s importance in biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the threshold effects and toxicology of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s fluorinated structure allows it to participate in unique metabolic reactions, potentially affecting metabolic flux and metabolite levels . These interactions emphasize the compound’s role in metabolic studies and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to be efficiently transported and localized within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biochemical effects and optimizing its use in research applications.
Preparation Methods
2-Trifluoromethyl-2-propanol can be synthesized through several methods:
Reaction with Methyllithium: One method involves reacting methyllithium with trifluoroacetone and trifluorovinyl bromide in ether.
Reaction with Methylmagnesium Bromide: Another method involves the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether.
These methods provide efficient routes to obtain this compound with high purity and yield.
Chemical Reactions Analysis
2-Trifluoromethyl-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Trifluoromethyl-2-propanol has several scientific research applications:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Trifluoromethyl-2-propanol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: This compound has a similar structure but lacks the additional methyl group, resulting in different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound has more fluorine atoms, leading to increased electron-withdrawing effects and different chemical properties.
Nonafluoro-tert-butyl alcohol: This compound has even more fluorine atoms, making it highly reactive and useful in specific industrial applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in various fields.
Properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWWLDZAFOHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198752 | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-52-8 | |
| Record name | 1,1,1-Trifluoro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 507-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM78D29ULQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-trifluoromethyl-2-propanol a good solvent for atom transfer radical polymerization (ATRP) of semi-fluorinated (meth)acrylates?
A: this compound exhibits a favorable balance of solubility properties for ATRP of semi-fluorinated monomers, polymers, and catalysts. [] This characteristic is crucial for efficient polymerization and prevents undesirable side reactions like transesterification. In contrast to other solvents, this compound allows for controlled polymerization with narrow molar mass distributions and high end group fidelity, even at high conversions. []
Q2: How does the structure of this compound relate to its effectiveness in nucleophilic fluorination reactions?
A: As a tertiary alcohol, this compound exhibits superior performance as a solvent in nucleophilic fluorination reactions compared to primary or secondary alcohols. [] While the exact mechanism is not fully elucidated in the provided research, it's suggested that the steric hindrance around the hydroxyl group in tertiary alcohols like this compound and thexyl alcohol might contribute to the higher yields of [18F]fluorothymidine. [] This highlights the importance of solvent selection in optimizing radiochemical yields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


